molecular formula C14H19NO3S B2498344 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 757220-67-0

2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2498344
CAS No.: 757220-67-0
M. Wt: 281.37
InChI Key: URHNXJISIWKBJE-UHFFFAOYSA-N
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Description

2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound featuring a cyclopenta[b]thiophene core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of functional groups makes it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multiple steps:

  • Formation of the Cyclopenta[b]thiophene Core: : This can be achieved through a cyclization reaction involving a suitable thiophene precursor. For example, starting from a thiophene-2-carboxylic acid derivative, cyclization can be induced using reagents like phosphorus pentachloride (PCl5) and subsequent treatment with a base.

  • Introduction of the Amido Group: : The amido group can be introduced via an amidation reaction. This involves reacting the cyclopenta[b]thiophene intermediate with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can target the amido group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The compound can participate in substitution reactions, especially at the carboxylic acid group. For instance, esterification can occur with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Alcohols, acid catalysts like sulfuric acid (H2SO4) for esterification.

Major Products

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Amines or alcohols, depending on the functional group targeted.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific electronic properties. Its ability to undergo various chemical modifications makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with proteins through π-π stacking or hydrogen bonding, while the amido and carboxylic acid groups can form additional hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene-3-carboxylic acid: Contains an amino group, making it more reactive in certain chemical reactions.

    Cyclopenta[b]thiophene derivatives: Various derivatives with different substituents on the cyclopenta[b]thiophene core.

Uniqueness

2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-ethylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-8(4-2)12(16)15-13-11(14(17)18)9-6-5-7-10(9)19-13/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHNXJISIWKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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